
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a chlorinated phenyl ring, which is often seen in various synthetic compounds. The presence of the oxalamide group suggests that this compound could have interesting chemical and biological properties .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Synthesis and Urease Inhibition : A study described the synthesis of indole-based hybrid oxadiazole scaffolds, including N1-(2-(1H-indol-3-yl)ethyl) derivatives, which showed significant in vitro inhibitory potential against the urease enzyme. These compounds are considered potential therapeutic agents in drug designing programs (Nazir et al., 2018).
Chemical Transformations
- Acid-catalyzed Rearrangement : Research on the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, revealed novel methods for producing these compounds. This approach offers a new useful formula for synthesizing both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Biochemical and Medicinal Chemistry
- Allosteric Modulation of CB1 Receptor : A study on indole-2-carboxamides, closely related to the N1-(2-(1H-indol-3-yl)ethyl) structure, identified key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research provides insights into the development of potent CB1 allosteric modulators (Khurana et al., 2014).
Spectroscopic Analysis and Biological Activity
- Spectroscopic and Biochemical Studies : Manganese(II), oxovanadium(V), and dioxomolybdenum(VI) complexes with derivatives similar to N1-(2-(1H-indol-3-yl)ethyl) were synthesized and characterized. These complexes exhibited antimicrobial properties, highlighting their potential in medicinal applications (Garg et al., 2006).
Experimental Studies on Related Compounds
- Antimicrobial Activity : A study focused on synthesizing, characterizing, and assessing the antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, which shares structural similarities with N1-(2-(1H-indol-3-yl)ethyl) derivatives. This research contributes to the understanding of the antimicrobial properties of indole derivatives (Prasad, 2017).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry or material science .
Propriétés
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-14-6-5-12(10-21)17(9-14)24-19(26)18(25)22-8-7-13-11-23-16-4-2-1-3-15(13)16/h1-6,9,11,23H,7-8H2,(H,22,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWZOKXPXGPOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

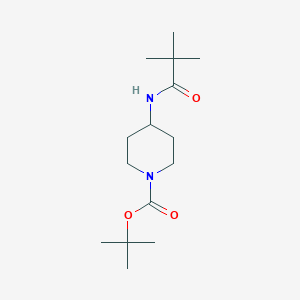
![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2377323.png)

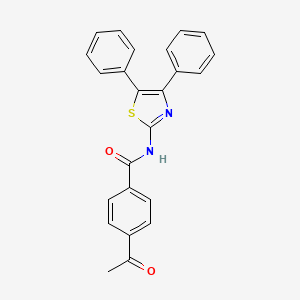


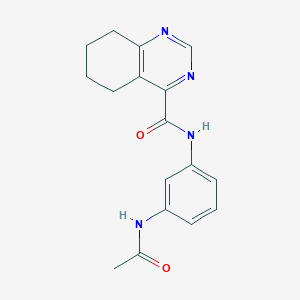
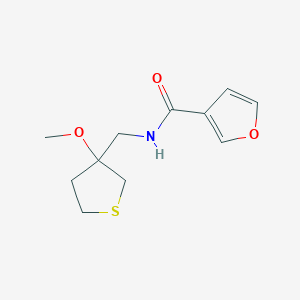


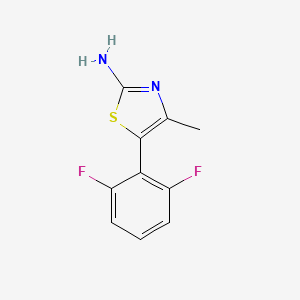
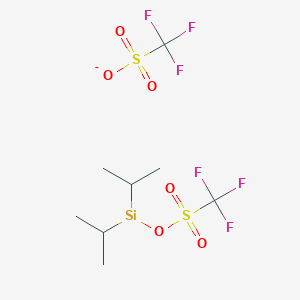
![2-(benzo[d]isoxazol-3-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2377343.png)
![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377344.png)